2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid
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Overview
Description
2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid, typically involves the formation of the imidazole ring through various synthetic methodologies. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another approach is the use of a Cu(II) catalyst in the Mannich base technique, which has been found to be effective for synthesizing imidazole derivatives .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds. Additionally, green chemistry principles are increasingly being integrated into industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding dihydroimidazole forms.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include imidazolone derivatives, dihydroimidazole compounds, and various substituted imidazole derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Imidazole derivatives are used in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid include other imidazole derivatives such as:
- 1H-imidazole
- 2-methylimidazole
- 4,5-diphenyl-1H-imidazole
Uniqueness
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and ethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
2-Amino-5-(2-ethyl-1H-imidazol-1-yl)-2-methylpentanoic acid, also known by its CAS number 1343348-36-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, focusing on its anticancer properties, structure-activity relationships, and mechanisms of action.
The molecular formula of this compound is C11H19N3O2 with a molecular weight of 225.29 g/mol. The structure features an imidazole ring, which is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 1343348-36-6 |
Molecular Formula | C₁₁H₁₉N₃O₂ |
Molecular Weight | 225.29 g/mol |
Antitumor Activity
Recent studies have highlighted the potential of imidazole derivatives, including the compound , as effective antitumor agents. Research indicates that many derivatives exhibit improved antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). For instance, a study reported that a derivative similar to this compound showed significant activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.
Case Study: Apoptosis Induction
In vitro assays demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells. The mechanism involves altering the expression levels of apoptosis-regulating proteins such as Bax and Bcl-2. One derivative exhibited an IC50 value of 3.24 µM against HeLa cells, resulting in a higher apoptosis rate compared to controls treated with 5-FU .
Compound | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
4f | 3.24 | 68.2 |
5-FU | 74.69 | 39.6 |
Structure-Activity Relationship
The structure of imidazole derivatives plays a crucial role in their biological efficacy. Variations in the alkyl chain length and substituents on the imidazole ring can significantly affect their anticancer properties. For example, compounds with longer alkyl chains tend to have different IC50 values, indicating varying levels of potency against tumor cells .
The proposed mechanism of action for the anticancer activity of these compounds includes:
- Induction of Apoptosis : Enhanced expression of pro-apoptotic factors (Bax) and reduced expression of anti-apoptotic factors (Bcl-2).
- Cell Cycle Arrest : Some derivatives may induce cell cycle arrest at specific phases, inhibiting tumor cell proliferation.
- Selective Cytotoxicity : The selective index indicates that these compounds can preferentially target tumor cells while sparing normal cells .
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-amino-5-(2-ethylimidazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-3-9-13-6-8-14(9)7-4-5-11(2,12)10(15)16/h6,8H,3-5,7,12H2,1-2H3,(H,15,16) |
InChI Key |
AGXFKIHWTNCEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CCCC(C)(C(=O)O)N |
Origin of Product |
United States |
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